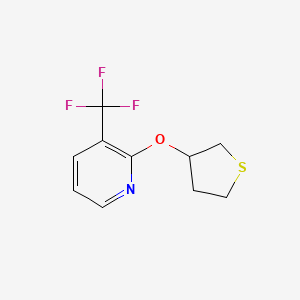

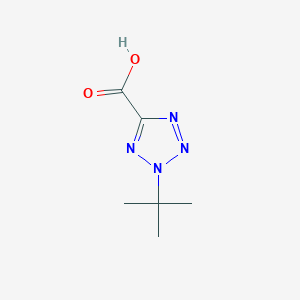

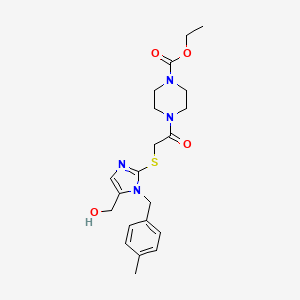

![molecular formula C19H13BrN4O B2879852 5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide CAS No. 1797729-65-7](/img/structure/B2879852.png)

5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Applications De Recherche Scientifique

Synthesis and Structure Elucidation

Researchers have developed novel synthetic pathways for imidazo[1,2-a]pyridine derivatives, leveraging their potential as inhibitors of biological targets. A study outlined the synthesis and structure elucidation of 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors. This work involved systematic approaches, including condensation and alkylation reactions, followed by characterization through NMR spectroscopy and X-ray crystallography. Theoretical calculations were performed using DFT methods, and molecular docking studies highlighted the binding affinity of these compounds to the target enzyme (Zainab Jabri et al., 2023).

Medicinal Relevance

Imidazo[1,2-a]pyridine scaffolds are recognized for their broad applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. A review emphasized the importance of the imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents, detailing various derivatives' research findings and potential for synthesizing new therapeutic agents (A. Deep et al., 2016).

Catalytic Applications

The synthesis of imidazo[1,2-a]pyridines has been facilitated by innovative catalytic methods. One study showcased the use of Indium(III) bromide for the first time in a one-pot synthesis from 2-aminopyridine, aldehydes, and alkynes, highlighting the efficiency of InBr3 in activating both alkyne and imine derived from aryl aldehyde and 2-aminopyridine (B. Reddy et al., 2011).

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has unveiled their potential as antiprotozoal agents. These studies involve the synthesis of compounds through bromination and Suzuki coupling processes, leading to derivatives with strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and Plasmodium falciparum infections (Mohamed A. Ismail et al., 2004).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been known to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

The interaction of imidazo[1,2-a]pyridines with their targets often results in changes that contribute to their diverse bioactivity .

Biochemical Pathways

Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to their therapeutic properties .

Result of Action

The diverse bioactivity of imidazo[1,2-a]pyridines suggests that they can induce a range of molecular and cellular changes .

Analyse Biochimique

Biochemical Properties

It is known that imidazo[1,2-a]pyridines, the class of compounds it belongs to, have a broad range of chemical and biological properties

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-12H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIGFQIENMBBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC(=CN=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

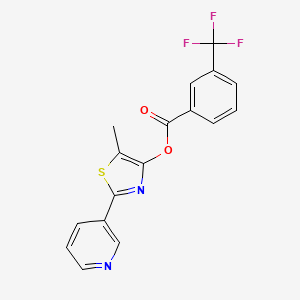

![(1S,3R,4S,5R)-6-Azabicyclo[3.2.1]octane-3,4-diol;hydrochloride](/img/structure/B2879771.png)

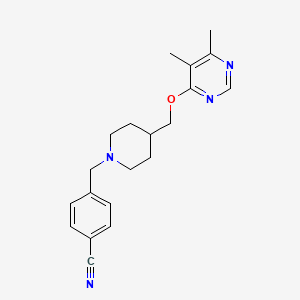

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-difluorobenzamide](/img/structure/B2879772.png)

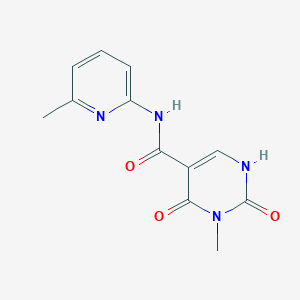

![(2S,3As,6aS)-2-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan](/img/structure/B2879778.png)

![7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2879779.png)